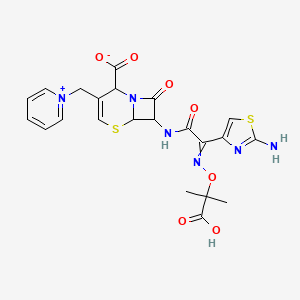![molecular formula C38H50N16O25P4 B13396057 [3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate is a complex organic molecule. This compound is characterized by multiple purine and pyrimidine bases, which are essential components of nucleic acids like DNA and RNA. The presence of phosphate groups suggests its potential role in biochemical processes involving phosphorylation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of purine and pyrimidine bases, followed by their attachment to a sugar-phosphate backbone. The reaction conditions typically involve:
Temperature: Moderate to high temperatures to facilitate the formation of the sugar-phosphate backbone.
Catalysts: Enzymatic or chemical catalysts to speed up the reactions.
Solvents: Aqueous or organic solvents depending on the specific reaction step.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Fermentation: Using genetically modified microorganisms to produce the compound.
Chemical Synthesis: Multi-step chemical synthesis in controlled environments to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications at the amino, oxo, and phosphate groups.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes involving nucleic acids.
Industry: Used in the production of nucleic acid-based products.
Mecanismo De Acción
The compound exerts its effects through interactions with nucleic acids and proteins. The molecular targets include:
DNA and RNA: The compound can bind to nucleic acids, affecting their structure and function.
Enzymes: It can inhibit or activate enzymes involved in nucleic acid metabolism.
Cell Signaling Pathways: The compound can modulate signaling pathways by acting as a phosphate donor or acceptor.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Nicotinamide Adenine Dinucleotide (NAD): Involved in redox reactions.
Cytidine Triphosphate (CTP): Used in the synthesis of RNA.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows it to participate in multiple biochemical processes. Unlike simpler nucleotides, this compound can interact with a broader range of molecular targets, making it a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C38H50N16O25P4 |
|---|---|
Peso molecular |
1254.8 g/mol |
Nombre IUPAC |
[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C38H50N16O25P4/c39-23-1-3-51(37(58)45-23)26-6-16(77-81(63,64)70-9-19-15(55)5-25(73-19)53-13-43-29-31(53)47-35(41)49-33(29)56)21(74-26)11-71-82(65,66)78-17-7-27(52-4-2-24(40)46-38(52)59)75-22(17)12-72-83(67,68)79-18-8-28(76-20(18)10-69-80(60,61)62)54-14-44-30-32(54)48-36(42)50-34(30)57/h1-4,13-22,25-28,55H,5-12H2,(H,63,64)(H,65,66)(H,67,68)(H2,39,45,58)(H2,40,46,59)(H2,60,61,62)(H3,41,47,49,56)(H3,42,48,50,57) |
Clave InChI |
KKJVNJPFEKUCRU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)O)N7C=NC8=C7N=C(NC8=O)N)N9C=CC(=NC9=O)N)N1C=CC(=NC1=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,4',6',12',17',17'-Hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13395983.png)
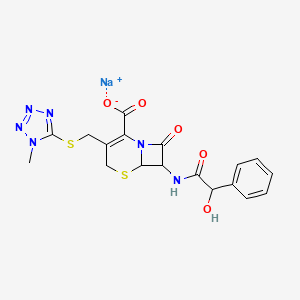

![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13396000.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13396001.png)
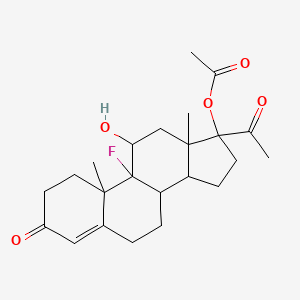
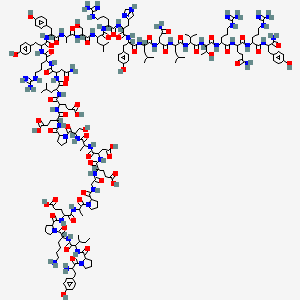

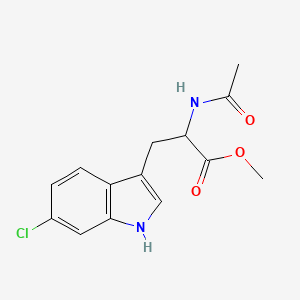
![2-Hydroxy-5-methoxy[1,4]benzoquinone](/img/structure/B13396043.png)
![(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid](/img/structure/B13396048.png)

